p-Toluenesulphonyl iodide

Descripción general

Descripción

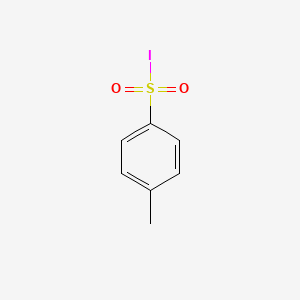

p-Toluenesulphonyl iodide is an organic compound that belongs to the class of sulfonyl halides. It is derived from toluene, where the methyl group is substituted with a sulfonyl iodide group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

p-Toluenesulphonyl iodide can be synthesized through the iodination of p-toluenesulfonyl chloride. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like dichloromethane. The reaction conditions usually require a controlled temperature to prevent the decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of reagents and solvents to ensure safety and efficiency. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.

Análisis De Reacciones Químicas

Reduction to Disulfides

Organic sulfonic acids, sodium sulfonates, and alkyl sulfonates can be reduced to corresponding disulfides through treatment with a mixture of a polyphosphoric acid derivative and iodide . The key step involves the formation of mixed anhydrides with a P–O–S linkage. Subsequent attack of iodide on the sulfur atom yields sulfonyl iodides, which are further reduced exothermally to disulfides with hydrogen iodide .

Halosulfonylation of Alkynes

p-Toluenesulfonyl iodide is involved in the halosulfonylation of alkynes . Sulfinate sodium salt reacts with iodine to produce a sulfonyl iodide intermediate. This intermediate undergoes homolytic cleavage, generating a sulfonyl radical and an iodine radical. The sulfonyl radical then adds chemoselectively to the alkyne, resulting in vinyl sulfone radicals. Finally, an electrophilic addition of I˙ to the vinyl sulfone radical yields the desired product .

Reaction with Nucleophiles

p-Toluenesulfonyl azide reacts with potassium azide-1-15N to yield various products . Triazenyl anions, formed by the nucleophilic attack of soft bases on the terminal nitrogen of p-toluenesulfonyl azide, have been isolated in some instances. These adducts can decompose through the loss of p-toluenesulfinate, loss of p-toluenesulfonamide anion, or by the extrusion of molecular nitrogen .

Radical Addition to Double Bonds

Tosyl iodide can produce p-toluenesulfonyl radicals upon irradiation, which then add to double bonds to produce iodinated derivatives . This reaction is utilized in iodine transfer polymerization, where controlled polymer synthesis can be achieved .

Reaction with Alkenes

p-Toluenesulfonyl isocyanate reacts with electron-rich alkenes and monofluoroalkenes to give [2 + 2] cycloaddition products without opening the beta-lactam ring . The reaction with 3,4-dihydro-2H-pyran gives an intact [2 + 2] product at 0 °C or below in solution. Line-broadening of TMS during the reaction of 3,4-dihydro-2H-pyran indicates a 1,4-diradical intermediate from a Single Electron Transfer (SET) pathway .

As a precursor

p-Toluenesulfonyl chloride, a derivative of p-toluenesulfonic acid, is used as a protecting agent, chlorinating agent, dehydrating agent, arylating agent, and catalyst .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

p-Toluenesulphonyl iodide is characterized by its sulfonyl group attached to a toluene ring, with iodine serving as a leaving group. This structure provides it with electrophilic properties, making it effective in facilitating nucleophilic substitutions and radical reactions.

Electrophilic Reactions

One of the primary applications of this compound is in electrophilic reactions. It acts as a mild reagent for the addition of radicals to alkenols, yielding functionalized β-iodosulfones. These products are valuable intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The reaction typically proceeds under mild conditions, allowing for high regioselectivity and functional group tolerance .

Polymerization Processes

Recent studies have highlighted the role of this compound in iodine transfer polymerization (ITP). In this context, it generates p-toluenesulfonyl radicals that can effectively add to double bonds, leading to the formation of iodinated derivatives. This method has been shown to produce polymers with controlled molecular weights and narrow dispersities, making it a promising approach for synthesizing advanced materials .

Synthesis of β-Iodosulfones

A notable case involved the synthesis of β-iodosulfones from alkenols using this compound. The reaction was carried out under controlled conditions, resulting in high yields of the desired products with minimal side reactions. This study illustrated the compound's effectiveness as a reagent for generating functionalized intermediates .

Iodine Transfer Polymerization

In another study focused on polymer synthesis, researchers utilized this compound as an initiator for iodine transfer polymerization. The results demonstrated that varying the irradiation conditions could significantly influence the molecular weight and dispersity of the resulting polymers. This application showcases the compound's versatility beyond traditional organic synthesis .

Mecanismo De Acción

The mechanism of action of p-toluenesulphonyl iodide involves the reactivity of the sulfonyl iodide group. This group can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The molecular targets and pathways involved in its reactions are primarily determined by the specific conditions and reagents used.

Comparación Con Compuestos Similares

Similar Compounds

p-Toluenesulfonyl chloride: A related compound where the iodide group is replaced by a chloride group.

p-Toluenesulfonyl hydrazide: A derivative used as a foaming agent in polymer processing.

p-Toluenesulfonylmethyl isocyanide: Known for its use in organic synthesis as a building block for heterocycles.

Uniqueness

p-Toluenesulphonyl iodide is unique due to its high reactivity and versatility in various chemical reactions. Its ability to participate in both nucleophilic substitution and oxidation-reduction reactions makes it a valuable reagent in synthetic chemistry.

Actividad Biológica

p-Toluenesulphonyl iodide (TsI) is a compound of significant interest in organic chemistry and pharmacology due to its unique properties and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is an organosulfur compound characterized by the presence of a toluenesulfonyl group attached to an iodine atom. It can be synthesized through various methods, including the reaction of p-toluenesulfonyl chloride with potassium iodide or sodium iodide. The following table summarizes common synthesis methods and yields:

| Method | Reagents | Yield (%) |

|---|---|---|

| Reaction with KI | p-Toluenesulfonyl chloride + KI | 85 |

| Reaction with NaI | p-Toluenesulfonyl chloride + NaI | 90 |

| Direct iodination | p-Toluenesulfonic acid + Iodine | 75 |

Mechanisms of Biological Activity

The biological activity of this compound has been attributed to several mechanisms:

- Cytotoxicity : TsI has shown promising cytotoxic effects against various cancer cell lines. For instance, studies indicate that TsI induces apoptosis in A-549 (lung cancer) and MCF-7 (breast cancer) cells, characterized by morphological changes such as membrane blebbing and nuclear disintegration .

- Antimicrobial Activity : TsI exhibits antibacterial properties, particularly against gram-positive bacteria. Its mechanism involves the disruption of bacterial cell walls and interference with protein synthesis .

- Radical Reactions : TsI participates in radical addition reactions, which can lead to the formation of various heterocyclic compounds. This property is exploited in synthetic organic chemistry for the development of new pharmaceuticals .

Case Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of TsI on A-549 and MCF-7 cell lines. The results showed that treatment with TsI resulted in IC50 values of 22.09 µg/mL for A-549 and 6.40 µg/mL for MCF-7 cells, indicating significant potency compared to standard chemotherapeutics . The treated cells displayed typical apoptotic features under microscopy.

Case Study 2: Antibacterial Efficacy

In another investigation, TsI was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Cell Cycle Arrest : TsI has been shown to induce G2/M phase arrest in cancer cells, suggesting its potential role as a chemotherapeutic agent .

- Inhibition of Migration : TsI significantly inhibits the migration of cancer cells, potentially through the suppression of matrix metalloproteinases (MMPs) involved in extracellular matrix degradation .

- Synergistic Effects : When combined with other compounds, TsI exhibited enhanced cytotoxicity, indicating potential for combination therapies in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing p-toluenesulphonyl iodide in laboratory settings?

this compound can be synthesized via nucleophilic substitution or radical-mediated pathways:

- Nucleophilic substitution : React p-toluenesulphonyl chloride with sodium iodide (NaI) in acetone under reflux. This method leverages the iodide ion's nucleophilicity to replace the chloride, yielding the iodide derivative .

- Radical addition : In the presence of AIBN (azobisisobutyronitrile) as a radical initiator, this compound can participate in radical chain reactions with allenes or acetylenes. For example, Kang et al. (2001) demonstrated its use in synthesizing heterocyclic compounds via radical pathways .

Q. What purification techniques are recommended for isolating this compound?

- Chromatography : Use column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures) to separate the product from unreacted starting materials.

- Recrystallization : Purify the compound by recrystallization from solvents like dichloromethane or acetone, ensuring slow cooling to enhance crystal formation .

- Filtration through alumina : For intermediates, filtration through an alumina column can remove acidic or polar impurities, as demonstrated in steroid derivative syntheses .

Q. How should this compound be stored to ensure stability?

- Store in airtight, amber glass containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation.

- Keep at temperatures below 4°C in a desiccator to minimize degradation. Avoid prolonged storage due to its sensitivity to moisture and light, which can lead to decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in radical addition reactions?

Radical additions to allenes or acetylenes involve a chain mechanism:

- Initiation : AIBN generates radicals that abstract iodine from this compound, producing a sulfonyl radical.

- Propagation : The sulfonyl radical adds to the unsaturated bond (e.g., allene), forming a stabilized intermediate.

- Termination : The radical recombines with iodine or another radical species. Studies by Truce et al. (1969, 1974) noted that steric and electronic factors in the substrate dictate regioselectivity, favoring addition to less hindered positions .

Q. How can discrepancies in reported yields for this compound-mediated reactions be resolved?

Contradictions in yields often arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than non-polar solvents.

- Catalyst loading : Optimize AIBN or iodide concentrations to balance radical initiation and side reactions.

- Temperature control : Higher temperatures (80–100°C) accelerate radical formation but may promote decomposition. Systematic DOE (Design of Experiments) approaches are recommended to identify optimal conditions .

Q. What strategies enhance the stereochemical control in this compound reactions?

- Chiral auxiliaries : Introduce chiral ligands or solvents to influence transition-state geometry.

- Low-temperature reactions : Conduct reactions at –20°C to slow radical recombination and improve stereoselectivity.

- Substrate pre-organization : Use sterically bulky substrates to restrict rotational freedom, as seen in cyclic ether syntheses .

Q. Methodological Considerations

- Safety protocols : Handle this compound in a fume hood with nitrile gloves and protective eyewear. It reacts exothermically with water, releasing toxic gases (e.g., HI) .

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR (characteristic peaks at δ 2.4 ppm for methyl group and δ 7.8 ppm for aromatic protons) .

Propiedades

IUPAC Name |

4-methylbenzenesulfonyl iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZYREHHCRHTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452287 | |

| Record name | p-toluenesulphonyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1950-78-3 | |

| Record name | p-toluenesulphonyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.